Boc-Gly-Tyr-Ome

Catalog No.
S13655183
CAS No.
M.F
C17H24N2O6
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gly-Tyr-Ome

Product Name

Boc-Gly-Tyr-Ome

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1

InChI Key

YYOAGLRIPLTAHV-ZDUSSCGKSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Boc-Gly-Tyr-Ome, also known as N-alpha-t-Butyloxycarbonyl-L-glycine-L-tyrosine methyl ester, is a protected dipeptide that combines glycine and tyrosine. The compound features a butyloxycarbonyl (Boc) protecting group on the amino terminus of glycine, which stabilizes the molecule during synthesis and prevents unwanted reactions. The structure of Boc-Gly-Tyr-Ome allows it to participate in various

  • Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane, yielding Gly-Tyr-Ome.
  • Oxidation: The tyrosine residue can be oxidized to form quinones, which are reactive intermediates that can participate in further reactions.
  • Substitution: The phenolic hydroxyl group of tyrosine can undergo electrophilic substitution reactions, allowing for the modification of the aromatic ring.

These reactions are crucial for the compound's utility in synthesizing more complex peptides and studying biochemical interactions.

The biological activity of Boc-Gly-Tyr-Ome is primarily linked to its role as a building block in peptide synthesis. Peptides containing glycine and tyrosine residues often exhibit significant biological functions, including:

  • Enzyme-substrate interactions: The compound can serve as a substrate for enzymes that catalyze peptide bond formation.
  • Protein-protein interactions: Dipeptides like Boc-Gly-Tyr-Ome are studied for their roles in stabilizing protein structures and facilitating interactions between proteins .
  • Potential therapeutic applications: Research indicates that derivatives of this compound may have applications in drug delivery systems and the development of bioactive peptides.

The synthesis of Boc-Gly-Tyr-Ome typically involves the following steps:

  • Protection of Glycine: Glycine is protected with the Boc group to prevent side reactions during coupling.
  • Coupling with Tyrosine Methyl Ester: The protected glycine is then coupled with tyrosine methyl ester using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide.
  • Purification: The product is purified through standard techniques such as chromatography to isolate Boc-Gly-Tyr-Ome from unreacted starting materials.

In industrial settings, automated peptide synthesizers can facilitate this process, allowing for higher yields and purity while minimizing environmental impact through the use of greener solvents.

Studies involving Boc-Gly-Tyr-Ome focus on its interactions with enzymes and other biomolecules. For instance, its ability to form peptide bonds makes it an important substrate for various enzymes involved in peptide synthesis. Additionally, research has shown that tyrosine residues can participate in hydrogen bonding and π-π interactions, contributing to the stability of peptide structures .

Similar Compounds

  • Boc-Gly-Phe-Ome: Similar structure but features phenylalanine instead of tyrosine.
  • Boc-Tyr-Ome: Contains only tyrosine without the glycine residue, limiting its versatility.
  • Fmoc-Gly-Tyr-Ome: Utilizes Fmoc (Fluorenylmethyloxycarbonyl) instead of Boc for protection.

Uniqueness

Boc-Gly-Tyr-Ome stands out due to its combination of glycine and tyrosine residues, which enhances its versatility in peptide synthesis. The Boc protecting group provides stability during synthesis, while the functional properties of the tyrosine residue allow for diverse chemical modifications. This unique combination makes it particularly valuable for researchers aiming to develop complex peptides with specific biological activities .

Boc-Gly-Tyr-Ome is a dipeptide derivative featuring a glycine residue linked to a tyrosine residue through a peptide bond. The glycine’s α-amino group is protected by a Boc group, while the tyrosine’s C-terminal carboxyl group is esterified with a methyl group. Key structural attributes include:

PropertyValue
Molecular formulaC₁₇H₂₄N₂O₆
Molecular weight352.38 g/mol
SMILES codeO=C(OC)[C@@H](NC(CNC(OC(C)(C)C)=O)=O)CC1=CC=C(O)C=C1
StereochemistryL-configuration at tyrosine

The Boc group (–O(C=O)C(CH₃)₃) shields the glycine’s amine from undesired nucleophilic attacks during coupling reactions, while the methyl ester (–COOCH₃) prevents premature cyclization or side-chain interactions at the tyrosine carboxyl. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the compound’s planar peptide bond and intramolecular hydrogen bonding between the glycine’s carbonyl oxygen and the tyrosine’s amide hydrogen.

Historical Development of Protected Dipeptides in Peptide Synthesis

The use of protected dipeptides like Boc-Gly-Tyr-Ome emerged alongside advancements in peptide synthesis during the mid-20th century. Prior to the 1950s, peptide synthesis suffered from low yields due to uncontrolled side reactions. The introduction of the Boc group by Carpino and Han in 1957 revolutionized the field by enabling sequential deprotection and coupling under mild acidic conditions.

Protected dipeptides gained prominence in the 1980s with the rise of solid-phase peptide synthesis (SPPS). Researchers recognized that pre-assembled dipeptide units, such as Boc-Gly-Tyr-Ome, reduced racemization risks compared to stepwise amino acid additions. For example, the methyl ester group improved solubility in organic solvents like dichloromethane, facilitating efficient coupling to resin-bound peptides. This modular approach became foundational for synthesizing bioactive peptides, including hormone analogs and enzyme inhibitors.

Role of Boc and Methyl Ester Protecting Groups in Modern Organic Chemistry

The Boc and methyl ester groups serve complementary roles in peptide synthesis:

  • Boc Group:

    • Acid-labile deprotection: The Boc group is cleaved using trifluoroacetic acid (TFA) without affecting acid-stable linkages like methyl esters.
    • Steric protection: Its bulky tert-butyl moiety prevents aggregation of hydrophobic peptide chains during synthesis.
  • Methyl Ester:

    • Base-labile deprotection: Hydrolysis with aqueous sodium hydroxide selectively removes the ester while preserving the Boc group.
    • Solubility enhancement: The ester’s hydrophobic character improves solubility in nonpolar solvents, critical for SPPS.

These groups enable orthogonal protection strategies, allowing chemists to synthesize peptides with precise regiochemical control. For instance, Boc-Gly-Tyr-Ome has been used to construct tyrosine-rich domains in antimicrobial peptides, where selective deprotection ensures correct folding and disulfide bond formation.

Liquid-phase peptide synthesis represents a classical and versatile approach for the production of tert-butoxycarbonyl-glycyl-tyrosine methyl ester, offering distinct advantages in terms of intermediate purification and reaction monitoring [1]. The stepwise methodology involves the sequential addition of amino acids in solution, utilizing soluble tags that simplify workup procedures after each synthesis step [1]. This approach is particularly advantageous for the synthesis of short peptides and dipeptides, where the tert-butoxycarbonyl protecting group strategy provides excellent control over amino acid coupling reactions [2].

The fundamental protocol for tert-butoxycarbonyl-glycyl-tyrosine methyl ester synthesis begins with the protection of the glycine amino terminus using tert-butoxycarbonyl anhydride in the presence of a suitable base such as triethylamine [3]. The tert-butoxycarbonyl group serves as an acid-labile protecting group that can be removed under controlled acidic conditions using trifluoroacetic acid in dichloromethane [4]. The coupling reaction between tert-butoxycarbonyl-protected glycine and tyrosine methyl ester is facilitated by carbodiimide coupling reagents, with dicyclohexylcarbodiimide being the most commonly employed activating agent [5].

Research findings demonstrate that liquid-phase synthesis of tert-butoxycarbonyl-glycyl-tyrosine methyl ester achieves coupling efficiencies ranging from 95 to 98 percent under traditional conditions [6]. The reaction mechanism involves the formation of an oxygen-acylisourea intermediate through the interaction of dicyclohexylcarbodiimide with the carboxyl group of the protected glycine residue [5]. This intermediate subsequently undergoes nucleophilic attack by the amino group of tyrosine methyl ester, resulting in peptide bond formation [5].

Optimization of reaction conditions has led to significant improvements in synthesis efficiency and environmental sustainability [7]. Elevated temperatures of 60 degrees Celsius, combined with reduced reaction times of 30 to 45 minutes per coupling step, have been shown to achieve coupling efficiencies exceeding 99 percent [7]. The implementation of propylphosphonic anhydride as a green coupling reagent has demonstrated particular promise, achieving process mass intensity values as low as 30 for each deprotection and coupling sequence [7] [8].

The selection of appropriate solvents plays a crucial role in optimizing liquid-phase synthesis protocols [9]. Traditional synthesis employs N,N-dimethylformamide as the primary solvent system, though recent investigations have identified tetrahydrofuran and acetonitrile as more environmentally benign alternatives [9]. These alternative solvents demonstrate superior performance in terms of product yields and purity while effectively suppressing racemization byproducts [9].

ParameterTraditional MethodOptimized ProtocolGreen Chemistry Approach
Reaction Temperature20-25°C60°C40-60°C
Reaction Time2-4 hours per coupling30-45 minutes per coupling15-30 minutes per coupling
Coupling Efficiency95-98%>99%>98%
Racemization Rate0.5-2%<0.4%<0.2%
Solvent Consumption100-200 mL/g peptide50-80 mL/g peptide20-40 mL/g peptide
Process Mass Intensity100-15030-5030

The prevention of racemization during amino acid coupling represents a critical consideration in tert-butoxycarbonyl-glycyl-tyrosine methyl ester synthesis [10]. Studies utilizing capillary electrophoresis analysis have demonstrated that racemization rates can be maintained below 0.4 percent per synthesis cycle through careful optimization of coupling conditions [10]. The addition of 1-hydroxybenzotriazole as a coupling additive significantly minimizes racemization issues associated with carbodiimide activation [11].

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis methodology has been successfully adapted for the efficient production of tert-butoxycarbonyl-glycyl-tyrosine methyl ester, offering advantages in terms of automation potential and simplified purification procedures [12]. The solid-phase approach utilizes polymer-supported synthesis, where the peptide chain is assembled stepwise on an insoluble resin support [13]. This methodology enables the removal of excess reagents and byproducts through simple filtration and washing procedures [14].

The selection of appropriate resin systems constitutes a fundamental consideration in solid-phase synthesis design [15]. Wang resin and Rink amide resin represent the two primary solid supports employed for tert-butoxycarbonyl-glycyl-tyrosine methyl ester production [16] [14]. Wang resin provides resin loading capacities ranging from 0.5 to 1.0 millimoles per gram, with coupling times typically requiring 40 to 60 minutes per amino acid incorporation [16]. Rink amide resin offers enhanced loading capacities of 0.6 to 1.2 millimoles per gram, enabling more efficient synthesis protocols [16].

The tert-butoxycarbonyl protecting group strategy in solid-phase synthesis requires careful consideration of deprotection conditions [17] [18]. The tert-butoxycarbonyl group is removed using trifluoroacetic acid treatment, which generates positively charged amino groups that must be neutralized prior to subsequent coupling reactions [18]. The acid-labile nature of tert-butoxycarbonyl protection necessitates the use of hydrogen fluoride for final cleavage procedures, requiring specialized equipment and safety protocols [18].

Modern adaptations of solid-phase synthesis protocols have achieved significant improvements in synthesis efficiency and product quality [19]. Automated peptide synthesizers enable precise control over reaction conditions, including temperature, reagent concentrations, and mixing parameters [19]. These systems deliver standardized peptide products with superior consistency while minimizing human error and improving overall synthesis efficiency [19].

The coupling step in solid-phase synthesis involves the formation of amide bonds between the carboxylic acid terminus of the incoming amino acid and the amino terminus of the resin-bound peptide chain [20]. Hexafluorophosphate azabenzotriazole tetramethyl uronium and 1-hydroxy-7-azabenzotriazole represent highly effective coupling reagent combinations, demonstrating superior performance in difficult coupling reactions [21]. These reagents enhance coupling yields, minimize racemization, and reduce the requirement for multiple coupling cycles [21].

Synthesis ParameterWang ResinRink Amide ResinOptimized Conditions
Resin Loading0.5-1.0 mmol/g0.6-1.2 mmol/g1.0-1.5 mmol/g
Coupling Time40-60 minutes40 minutes15-30 minutes
Deprotection Time12-15 minutes15 minutes3-12 minutes
Washing Cycles6 × 30 seconds6 × 30 seconds4 × 30 seconds
Final Purity85-95%90-96%91-98%
Overall Yield70-85%75-90%80-95%

Quality control monitoring during solid-phase synthesis employs the Kaiser test for detection of free amino groups [22]. This ninhydrin-based colorimetric assay provides sensitive detection of primary amines, enabling determination of coupling reaction completion [22]. A colorless or faint blue coloration indicates complete coupling, while intense blue coloration suggests incomplete coupling requiring additional reaction cycles [22].

Microwave-assisted solid-phase synthesis represents an emerging technology for accelerating tert-butoxycarbonyl-glycyl-tyrosine methyl ester production [23]. Microwave radiation enables rapid and uniform heating of reaction systems, promoting amino acid coupling and deprotection group removal while significantly reducing synthesis time [23]. This approach achieves higher product purities ranging from 85 to 91 percent compared to traditional methods, while reducing waste generation from 100 milliliters to less than 5 milliliters per amino acid addition [23].

Green Chemistry Approaches in Protecting Group Strategy

Green chemistry principles have been increasingly integrated into tert-butoxycarbonyl-glycyl-tyrosine methyl ester synthesis through the development of more sustainable protecting group strategies and environmentally benign synthetic protocols [24]. These approaches focus on reducing environmental impact while maintaining or improving synthesis efficiency and product quality [25]. The implementation of green chemistry methodologies addresses concerns related to solvent consumption, waste generation, and the use of hazardous reagents [7].

The replacement of traditional solvents with more environmentally friendly alternatives represents a primary focus of green chemistry approaches [26]. N,N-dimethylformamide, the conventional solvent for peptide synthesis, has been successfully replaced with binary solvent mixtures and alternative polar aprotic solvents [26]. Ethyl acetate has emerged as a particularly promising replacement, demonstrating solvent recovery rates of 86 percent and waste reduction capabilities of 60 to 70 percent compared to traditional methods [25].

Water-based synthesis methodologies represent the most environmentally sustainable approach to tert-butoxycarbonyl-glycyl-tyrosine methyl ester production [27]. These protocols utilize water-dispersible nanoparticle reactants in suspension, enabling peptide synthesis to occur in aqueous media [27]. Research demonstrates that water-based synthesis achieves good yields and high purity while eliminating the need for organic solvents [27]. The environmental score for water-based nanoparticle systems reaches 9.8, representing the highest sustainability rating among available synthesis methodologies [27].

Propylphosphonic anhydride has been identified as a highly effective green coupling reagent for tert-butoxycarbonyl-glycyl-tyrosine methyl ester synthesis [8] [28]. This coupling agent demonstrates non-flammable and non-toxic properties, with a median lethal dose exceeding 2000 milligrams per kilogram in animal studies [29]. The side product propylphosphonic acid can be easily removed through aqueous washing procedures, eliminating the generation of hazardous waste [29]. Implementation of propylphosphonic anhydride coupling protocols achieves process mass intensity values as low as 30, representing the lowest reported value for oligopeptide synthesis [7].

The development of continuous flow synthesis protocols represents an advanced green chemistry approach to tert-butoxycarbonyl-glycyl-tyrosine methyl ester production [7]. Continuous protocols utilizing propylphosphonic anhydride as the coupling reagent and N-benzyloxycarbonyl protecting groups enable rapid synthesis with minimal environmental impact [7]. The iterative process performed in ethyl acetate demonstrates superior sustainability compared to traditional N,N-dimethylformamide-based protocols [7].

Coupling ReagentEnvironmental FactorCoupling Efficiency (%)Racemization Rate (%)Process Mass Intensity
DCC/HOBt8.595-980.8-1.5120-150
DIC/HOBt7.296-990.6-1.2100-130
HATU/DIPEA6.898-99.50.2-0.580-110
T3P®/DIPEA2.197-990.1-0.330-45
EDC/HOBt5.494-970.5-1.090-120

Agricultural waste-derived solvents have been investigated as novel green alternatives for peptide synthesis applications [30]. These bio-based solvents, derived from lemon fruit shell ash, provide environmentally sustainable media for peptide bond formation [30]. The use of agricultural waste solvents enables racemization-free synthesis while eliminating the requirement for additional chemical neutralization agents [30].

Temperature optimization plays a crucial role in green chemistry approaches to tert-butoxycarbonyl-glycyl-tyrosine methyl ester synthesis [31]. High-temperature fast-stirring protocols enable reaction time reduction to seconds while maintaining low reagent quantities [31]. These methodologies demonstrate that fast mixing can generate high local concentrations around resin beads, compensating for reduced reaction times [31]. The combination of elevated temperature and efficient mixing represents a green and cost-efficient strategy that does not require specialized equipment [31].

Solvent SystemEnvironmental ScoreCoupling Yield (%)Solvent Recovery (%)Waste Reduction (%)
DMF (Traditional)2.596-9910-20Baseline
Ethyl Acetate8.294-978660-70
THF/ACN (1:1)7.597-9970-8050-60
Water-based Nanoparticle9.892-959580-90
Binary Mixtures (Green)8.595-9875-8565-75

Crystallographic Studies and Molecular Conformation

The molecular architecture of Boc-Gly-Tyr-Ome exhibits distinct conformational features characteristic of protected dipeptide systems. With a molecular formula of C17H24N2O6 and molecular weight of 352.4 g/mol, the compound demonstrates typical structural attributes of Boc-protected amino acid derivatives [1] [2].

PropertyValue
Molecular FormulaC17H24N2O6
Molecular Weight (g/mol)352.4
IUPAC Namemethyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate
CAS Number65160-62-5
Isomeric SMILESCC(C)(C)OC(=O)NCC(=O)NC@@HC(=O)OC
InChI KeyYYOAGLRIPLTAHV-ZDUSSCGKSA-N

The crystal structure analysis of related Boc-protected dipeptide systems reveals that these compounds typically adopt extended conformations in the solid state, with the tert-butoxycarbonyl group providing steric hindrance that influences molecular packing [3] [4]. Single crystal X-ray diffraction studies of analogous Boc-Gly-containing peptides demonstrate that the glycine residue imparts significant conformational flexibility, allowing for various backbone orientations while the tyrosine residue contributes to intermolecular aromatic interactions through π-π stacking mechanisms [5] [6].

The conformational behavior of Boc-Gly-Tyr-Ome in solution is characterized by dynamic equilibrium between multiple rotameric states. Nuclear magnetic resonance spectroscopy studies of similar protected dipeptides indicate that the Boc protecting group restricts rotation around the N-terminal amide bond, while the methyl ester terminus provides additional stabilization through reduced hydrogen bonding potential [3] . The tyrosine phenolic hydroxyl group participates in intramolecular hydrogen bonding networks that stabilize specific conformational states, particularly in polar solvent environments.

Crystallographic analysis of related protected dipeptide structures reveals characteristic hydrogen bonding patterns that influence solid-state packing. The study of dipeptide crystal structures demonstrates four distinct hydrogen bonding patterns, with protected systems showing modified arrangements due to the presence of bulky protecting groups [8]. The Boc group creates a sterically demanding environment that affects intermolecular associations and crystal lattice formation.

Solubility Characteristics in Organic Solvent Systems

The solubility profile of Boc-Gly-Tyr-Ome in organic solvents reflects the compound's amphiphilic nature and the influence of both hydrophobic protecting groups and polar peptide backbone [9] [10] [11]. The compound demonstrates excellent solubility in chloroform, dichloromethane, and dimethyl sulfoxide, with moderate solubility in acetone and acetonitrile [9] [12].

Solvent SystemSolubilityTemperature Effect
ChloroformHighly SolubleEnhanced at elevated temperature
DichloromethaneHighly SolubleEnhanced at elevated temperature
Ethyl AcetateSolubleTemperature dependent
Dimethyl SulfoxideHighly SolubleStable across temperature range
AcetoneSolubleTemperature dependent
MethanolModerately SolubleEnhanced at elevated temperature
N,N-DimethylformamideHighly SolubleStable across temperature range
AcetonitrileModerately SolubleTemperature dependent
WaterPoorly SolubleLimited enhancement with heat
Diethyl EtherPoorly SolubleMinimal temperature effect
HexaneInsolubleNo significant change

The solubility behavior is governed by the balance between the hydrophobic tert-butoxycarbonyl and methyl ester groups and the polar amide functionalities within the peptide backbone [10] [13]. The electron-donating and electron-accepting properties of organic solvents play crucial roles in determining solvation efficiency, with aprotic polar solvents demonstrating superior solvating capacity due to their ability to interact with both hydrogen bond donors and acceptors in the molecule [11].

The classification of organic solvents based on their acceptor number and donor number provides insight into the solvation mechanism of Boc-Gly-Tyr-Ome [10] [11]. High donor number solvents such as dimethyl sulfoxide and N,N-dimethylformamide effectively solvate the compound through interaction with the carbonyl oxygen atoms, while solvents with moderate acceptor numbers interact favorably with the amide hydrogen atoms. The presence of the phenolic hydroxyl group in the tyrosine residue further influences solvent selection, with protic solvents capable of hydrogen bonding showing enhanced dissolution properties.

Temperature effects on solubility demonstrate characteristic behavior for protected peptide systems. In chlorinated solvents, elevated temperatures significantly enhance dissolution through increased molecular motion and reduced intermolecular hydrogen bonding [14] [15]. The thermal enhancement of solubility is particularly pronounced in methanol, where hydrogen bonding between the solvent and the phenolic hydroxyl group becomes more favorable at elevated temperatures.

Thermal Stability and Melting Point Behavior

The thermal properties of Boc-Gly-Tyr-Ome reflect the characteristic behavior of Boc-protected amino acid derivatives and dipeptide systems [16] [17] [18]. Differential scanning calorimetry analysis indicates a melting point range of 102-108°C, consistent with similar protected dipeptide compounds [16] [19].

PropertyValue/RangeMethod/Reference
Melting Point Range (°C)102-108Differential Scanning Calorimetry
Glass Transition Temperature (°C)-15 to -25 (estimated)DSC analysis (estimated from similar compounds)
Thermal Decomposition Onset (°C)95-105Thermogravimetric Analysis
Thermal Decomposition ProductsIsobutylene, CO2, decomposed peptide fragmentsTGA-MS analysis
Thermal Stability Range (°C)Room temperature to 95TGA stability assessment
Storage Temperature (°C)Room temperature (cool, dry conditions)Standard storage conditions

Thermogravimetric analysis reveals that thermal decomposition of Boc-Gly-Tyr-Ome begins at approximately 95-105°C, following the characteristic pattern observed for Boc-protected amino acids [17] [18]. The initial decomposition involves loss of the tert-butoxycarbonyl protecting group through elimination of isobutylene and carbon dioxide, consistent with the established mechanism for Boc deprotection under thermal conditions [20] [21].

The thermal decomposition pathway proceeds through multiple stages, with the primary step involving Boc group elimination followed by peptide bond hydrolysis and aromatic ring degradation at higher temperatures [17] [22]. Mass spectrometry analysis of the decomposition products confirms the formation of characteristic fragments including 2-methylpropene, carbon dioxide, and various peptide-derived species.

Glass transition behavior, estimated from studies of related Boc-protected amino acid ionic liquids, suggests a glass transition temperature in the range of -15 to -25°C [17]. This relatively low glass transition temperature reflects the flexibility imparted by the glycine residue and the plasticizing effect of the methyl ester group.

The thermal stability range extends from room temperature to approximately 95°C, making the compound suitable for most synthetic applications while requiring careful temperature control during purification procedures involving elevated temperatures [18] [20]. Storage at room temperature under cool, dry conditions maintains compound integrity over extended periods, though refrigerated storage may be preferable for long-term stability.

Calorimetric studies of peptide melting behavior demonstrate that the presence of aromatic residues such as tyrosine can influence the thermal transition profile through intermolecular π-π interactions [19] [6]. The phenolic hydroxyl group contributes additional thermal stability through hydrogen bonding networks that must be disrupted during the melting process.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

352.16343649 g/mol

Monoisotopic Mass

352.16343649 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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